molecular formula C10H11N B3346420 4,7-dihydro-4,7-ethano-2H-isoindole CAS No. 118824-61-6

4,7-dihydro-4,7-ethano-2H-isoindole

Cat. No.: B3346420
CAS No.: 118824-61-6
M. Wt: 145.2 g/mol
InChI Key: BGBOHYIXUAXBRP-UHFFFAOYSA-N
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Description

4,7-Dihydro-4,7-ethano-2H-isoindole is a reduced form of isoindole that serves as a fundamental building block in advanced organic and materials chemistry . Its primary research value lies in its role as a versatile precursor for the synthesis of π-extended porphyrins, such as tetrabenzoporphyrins and tetranaphthoporphyrins . These porphyrins are highly relevant for optical applications, including use as dyes, in biomedical imaging, sensing, and photodynamic therapy, due to their absorption in the red and near-infrared regions . The isolated double bond in its annelated cyclohexene ring allows for specific modifications through addition or cycloaddition reactions, enabling the construction of complex molecular architectures . Compared to earlier beliefs, this dihydroisoindole derivative exhibits notable stability and does not undergo double bond migration under strong acidic or basic conditions, making it a reliable synthetic intermediate . The "dihydroisoindole pathway" has been established as a superior and general preparative method for synthesizing 5,15-diaryltetrabenzoporphyrins (Ar2TBPs), which are valuable for their planar geometries and highly emissive excited states . This product is intended for research applications only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

4-azatricyclo[5.2.2.02,6]undeca-2,5,8-triene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N/c1-2-8-4-3-7(1)9-5-11-6-10(8)9/h1-2,5-8,11H,3-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGBOHYIXUAXBRP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CC1C3=CNC=C23
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30554526
Record name 4,7-Dihydro-2H-4,7-ethanoisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

145.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

118824-61-6
Record name 4,7-Dihydro-2H-4,7-ethanoisoindole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30554526
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

Types of Reactions

4,7-Dihydro-4,7-ethano-2H-isoindole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form isoindole derivatives.

    Reduction: Reduction reactions can modify the double bonds within the structure.

    Substitution: Substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include strong acids like trifluoroacetic acid and bases such as potassium tert-butoxide . The retro-Diels–Alder reaction is a key reaction condition, typically conducted at 200°C .

Major Products Formed

The major products formed from these reactions include isoindole and its derivatives, which are useful intermediates in the synthesis of extended porphyrins .

Scientific Research Applications

4,7-Dihydro-4,7-ethano-2H-isoindole has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,7-dihydro-4,7-ethano-2H-isoindole involves its ability to undergo the retro-Diels–Alder reaction, forming isoindole. This reaction is facilitated by the thermal stability of the compound at high temperatures (200°C) . The molecular targets and pathways involved are primarily related to its role as a building block in the synthesis of complex organic molecules.

Comparison with Similar Compounds

Structural Analogues with Modified Bridging Groups

Compound Bridging Group Molecular Weight (g/mol) Key Properties Applications References
4,7-Dihydro-4,7-ethano-2H-isoindole Ethano (CH₂CH₂) 143.19 (base structure) - rDA at 200°C releases isoindole.
- Soluble precursors for porphyrins.
Porphyrin synthesis, spintronics
4,7-Methano-1H-isoindole-1,3(2H)-dione Methano (CH₂) 163.17 - Higher thermal stability.
- No rDA reactivity reported.
Polymer intermediates, organic synthesis
5,8-Dihydro-5,8-methanoquinoline Methano (CH₂) 159.23 - Stable under sublimation.
- Forms N-oxides with MCPBA.
Heterocyclic chemistry

Key Insight: The ethano bridge enables rDA-driven isoindole release, critical for porphyrin synthesis, whereas methano analogues lack this reactivity, limiting their utility as synthons.

Substituted Derivatives and Esters

Compound Substituents/Modifications Molecular Weight (g/mol) Key Properties Applications References
Ethyl this compound-1-carboxylate Ethoxycarbonyl group 217.26 - Enhanced solubility in organic solvents.
- Fusion enthalpy: 45.4 kJ/mol.
Soluble porphyrin precursors
N-(4,7-Dihydro-4,4-dimethoxy-7-oxo-2H-isoindol-5-yl)-O-tert-butyl-2-ethylcarbamate Carbamate, methoxy groups Not reported - Stabilized via electron-withdrawing groups.
- Characterized by NMR/MS.
Pharmaceutical intermediates
4-Isopropyl-7-methyl-2-(p-tolyl)-3a,4,7,7a-tetrahydro-1H-4,7-ethanoisoindole-1,3(2H)-dione Aryl, alkyl substituents 323.43 - High predicted boiling point (500.7°C).
- Low aqueous solubility.
Specialty polymers

Key Insight : Substituents like ethoxycarbonyl groups improve solubility for solution-phase reactions, while bulky aryl/alkyl groups enhance thermal stability but reduce reactivity.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 4,7-dihydro-4,7-ethano-2H-isoindole, and how can reaction conditions be optimized for high yields?

  • The compound is synthesized via retro-Diels–Alder reactions by heating its precursor at 200°C, yielding isoindole quantitatively. Key parameters include temperature control and inert atmospheres to prevent decomposition . Characterization via nuclear magnetic resonance (NMR) and mass spectrometry (MS) is critical to confirm purity and structure.

Q. How can the thermodynamic properties of this compound be experimentally determined?

  • Phase transition enthalpies (e.g., fusion enthalpy: 45.4 kJ/mol at 401.8 K) can be measured using differential scanning calorimetry (DSC). These data are essential for modeling stability in materials science applications .

Q. What spectroscopic techniques are most effective for structural elucidation of isoindole derivatives?

  • Ultraviolet-visible (UV-Vis) spectroscopy identifies π-π* transitions in the isoindole core, while infrared (IR) spectroscopy detects functional groups like carbonyls. For redox-active derivatives, cyclic voltammetry (CV) provides insights into electron transfer behavior .

Advanced Research Questions

Q. What mechanistic insights explain the role of this compound as a synthon in benzoporphyrin synthesis?

  • The compound acts as an isoindole precursor via retro-Diels–Alder cleavage, enabling incorporation into porphyrin macrocycles. Computational studies (e.g., DFT) reveal how steric and electronic effects influence cyclization efficiency . Conflicting reports on byproduct formation under varying temperatures require controlled kinetic studies .

Q. How do substituents on isoindole-4,7-diones affect their redox potentials and suitability for energy storage applications?

  • Electron-withdrawing groups lower redox potentials, enhancing suitability for lithium-ion battery electrodes. In situ spectroelectrochemical analysis paired with DFT calculations demonstrates proton-coupled electron transfer (PCET) mechanisms. Discrepancies in experimental vs. theoretical redox potentials highlight the need for solvent-effect modeling .

Q. What challenges arise in polymerizing isoindole-4,7-diones to create conductive materials with redox-active side chains?

  • Polymerization via electropolymerization often results in low conductivity due to cross-linking or steric hindrance. Strategies include copolymerization with thiophene derivatives or using templating agents. Conflicting data on charge capacity (e.g., 120–150 mAh/g) suggest variability in chain alignment and doping efficiency .

Q. How can computational methods resolve contradictions in experimental data on isoindole derivatives’ electronic transitions?

  • Time-dependent DFT (TD-DFT) correlates UV-Vis absorption bands with molecular orbital transitions. Discrepancies between calculated and observed λmax values (e.g., ±20 nm) arise from solvent polarity and aggregation effects, necessitating implicit/explicit solvation models in simulations .

Methodological Guidance

Designing experiments to analyze isoindole derivatives’ stability under electrochemical cycling:

  • Use accelerated degradation tests (e.g., 1000 charge-discharge cycles) with post-mortem analysis via X-ray photoelectron spectroscopy (XPS) to identify decomposition pathways. Compare with control compounds lacking ethano bridges to isolate structural contributors to instability .

Addressing synthetic yield variability in multi-step isoindole functionalization:

  • Employ design of experiments (DoE) to optimize parameters like catalyst loading (e.g., 5–10 mol% Pd for cross-coupling) and solvent polarity. High-performance liquid chromatography (HPLC) monitors intermediate purity, reducing side reactions .

Validating computational models for isoindole-based materials:

  • Benchmark DFT-predicted redox potentials and band gaps against experimental data from CV and UV-Vis-NIR spectroscopy. Use Multiwfn software for electron density analysis to refine frontier orbital descriptions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4,7-dihydro-4,7-ethano-2H-isoindole
Reactant of Route 2
4,7-dihydro-4,7-ethano-2H-isoindole

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